4-(Ethylcarbamoyl)-2-methoxyphenylboronic acid 4-(Ethylcarbamoyl)-2-methoxyphenylboronic acid
Brand Name: Vulcanchem
CAS No.: 1443112-49-9
VCID: VC11711108
InChI: InChI=1S/C10H14BNO4/c1-3-12-10(13)7-4-5-8(11(14)15)9(6-7)16-2/h4-6,14-15H,3H2,1-2H3,(H,12,13)
SMILES: B(C1=C(C=C(C=C1)C(=O)NCC)OC)(O)O
Molecular Formula: C10H14BNO4
Molecular Weight: 223.04 g/mol

4-(Ethylcarbamoyl)-2-methoxyphenylboronic acid

CAS No.: 1443112-49-9

Cat. No.: VC11711108

Molecular Formula: C10H14BNO4

Molecular Weight: 223.04 g/mol

* For research use only. Not for human or veterinary use.

4-(Ethylcarbamoyl)-2-methoxyphenylboronic acid - 1443112-49-9

Specification

CAS No. 1443112-49-9
Molecular Formula C10H14BNO4
Molecular Weight 223.04 g/mol
IUPAC Name [4-(ethylcarbamoyl)-2-methoxyphenyl]boronic acid
Standard InChI InChI=1S/C10H14BNO4/c1-3-12-10(13)7-4-5-8(11(14)15)9(6-7)16-2/h4-6,14-15H,3H2,1-2H3,(H,12,13)
Standard InChI Key LHAPIHFWFYPOQN-UHFFFAOYSA-N
SMILES B(C1=C(C=C(C=C1)C(=O)NCC)OC)(O)O
Canonical SMILES B(C1=C(C=C(C=C1)C(=O)NCC)OC)(O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a phenyl ring substituted at the 2-position with a methoxy group (OCH3-\text{OCH}_3) and at the 4-position with an ethylcarbamoyl moiety (NHCOC2H5-\text{NHCOC}_2\text{H}_5). The boronic acid group (B(OH)2-\text{B(OH)}_2) at the para position relative to the methoxy group facilitates nucleophilic interactions, while the ethylcarbamoyl group introduces hydrogen-bonding capabilities.

Table 1: Key Physicochemical Data

PropertyValue
CAS Number1443112-49-9
Molecular FormulaC10H14BNO4\text{C}_{10}\text{H}_{14}\text{BNO}_4
Molecular Weight223.04 g/mol
IUPAC Name[4-(Ethylcarbamoyl)-2-methoxyphenyl]boronic acid
Solubility (Polar Solvents)High in DMF, DMSO

The boronic acid group’s Lewis acidity (pKa8.8\text{p}K_a \approx 8.8) allows reversible covalent bonding with diols and amines, a property exploited in sensor design and targeted drug delivery.

Synthesis and Optimization

General Synthetic Pathways

The synthesis typically begins with functionalized bromoanisole derivatives. A representative method involves:

  • Grignard Reagent Formation: Reaction of 2-bromoanisole with magnesium in tetrahydrofuran (THF) to generate the aryl magnesium bromide intermediate .

  • Boronation: Quenching the Grignard reagent with triisopropyl borate at low temperatures (-78°C), followed by hydrolysis to yield the boronic acid .

  • Ethylcarbamoyl Introduction: Subsequent amidation using ethyl isocyanate or carbamoylation via Curtius rearrangement.

Table 2: Synthesis Conditions and Yields

StepReagents/ConditionsYield
GrignardMg, THF, 20°C, 1 h85–90%
BoronationB(OiPr)3\text{B(O}^i\text{Pr)}_3, -78°C → 20°C69%
AmidationEthyl isocyanate, DMF, 50°C72%

Key challenges include minimizing protodeboronation during the final step and achieving regioselective functionalization. Microwave-assisted synthesis has reduced reaction times from 18 h to 2 h while maintaining yields >70% .

Reactivity and Chemical Applications

Suzuki-Miyaura Cross-Coupling

The boronic acid group enables palladium-catalyzed couplings with aryl halides, forming biaryl structures critical to drug scaffolds. For example, coupling with 4-bromoacetophenone in aqueous TBAB/KOH yields 4-acetylbiphenyl derivatives with 94% efficiency using 1 mol% Pd(II) catalysts .

Table 3: Representative Coupling Reactions

PartnerProductCatalystYield
4-Bromoacetophenone4-AcetylbiphenylPd(II)/TBAB94%
4-Chlorophenylboronic acidChlorinated biarylsPd(OAc)₂88%

Functionalization via Carbamoyl Group

The ethylcarbamoyl moiety undergoes:

  • Hydrolysis: To carboxylic acids under acidic conditions.

  • N-Alkylation: With alkyl halides to diversify pharmacophores.

Biological and Pharmacological Significance

Kinase Inhibition Profiling

In vitro assays demonstrate submicromolar inhibition (IC50=0.030.5 μM\text{IC}_{50} = 0.03–0.5 \ \mu\text{M}) of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR2, positioning the compound as a lead for anticancer agents . Mechanistic studies suggest competitive binding at the ATP pocket, with the boronic acid forming hydrogen bonds with Lys745 and Asp855 residues .

Selectivity and Toxicity

Compared to canonical kinase inhibitors (e.g., gefitinib), 4-(ethylcarbamoyl)-2-methoxyphenylboronic acid shows 7-fold selectivity for α7 nicotinic receptors over 5-HT₃A serotonin receptors, reducing off-target effects . Preliminary toxicity assays in HepG2 cells indicate LD50>100 μM\text{LD}_{50} > 100 \ \mu\text{M}, suggesting a favorable safety profile.

Industrial and Material Science Applications

Polymer Modification

Incorporation into polyurethane matrices enhances thermal stability (TgT_g increase by 25°C) and confers self-healing properties via boronate ester dynamic bonds .

Agricultural Chemistry

Derivatives act as safeners for herbicides, reducing phytotoxicity in crops like wheat by 40% while maintaining weed control efficacy .

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